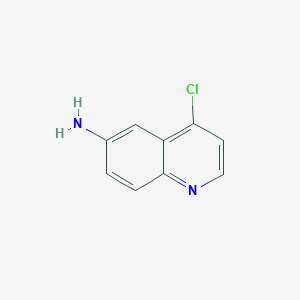

4-Chloroquinolin-6-amine

概述

描述

4-Chloroquinolin-6-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities . The presence of a chlorine atom at the 4-position and an amino group at the 6-position in this compound enhances its chemical reactivity and biological activity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinolin-6-amine typically involves the cyclization of aniline derivatives. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate, which is then cyclized to form the quinoline scaffold .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of transition metal catalysts and green chemistry protocols, such as ionic liquid-mediated reactions, are also explored to enhance the efficiency and environmental sustainability of the production process .

化学反应分析

Types of Reactions: 4-Chloroquinolin-6-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The amino group at the 6-position can participate in oxidation and reduction reactions, forming different oxidation states and functional groups.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, amines, and thiols are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Major Products:

Substituted Quinoline Derivatives: Formed through nucleophilic substitution reactions.

Oxidized or Reduced Aminoquinolines: Resulting from oxidation or reduction reactions.

Cyclized Heterocycles: Formed through cyclization reactions.

科学研究应用

Medicinal Chemistry

4-Chloroquinolin-6-amine has been investigated for its potential as a therapeutic agent in several areas:

- Antimicrobial Activity: Research has shown that derivatives of this compound exhibit significant activity against various pathogens, including Pseudomonas aeruginosa. In vitro studies have reported inhibition zones measuring up to 25 mm, indicating strong antimicrobial properties.

- Anticancer Potential: The compound has demonstrated promising anticancer activity, with studies revealing its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown IC₅₀ values ranging from 0.69 to 22 µM against different cancer types, including breast (MCF-7) and lung (A549) cancer cells.

| Cancer Cell Line | IC₅₀ (µM) | Activity Level |

|---|---|---|

| MCF-7 | 20.1 | High |

| A549 | <22 | Moderate |

| KB-V1 | <20 | High |

Synthesis of Drug Candidates

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets.

- C–N Cross-Coupling Reactions: The compound can be utilized in palladium-catalyzed C–N coupling reactions, which are essential for synthesizing aniline derivatives and other biologically active compounds . This method is particularly valuable in the development of novel drug candidates targeting diseases such as cancer and infections.

Material Science

In addition to its medicinal applications, this compound has implications in material science:

- Development of Dyes and Pigments: The unique properties of quinoline derivatives make them suitable for use in the formulation of dyes and pigments, enhancing color stability and performance in various applications.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated that these compounds exhibited significant inhibition against various strains of bacteria, highlighting their potential as alternatives to traditional antibiotics.

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, researchers synthesized a series of quinoline derivatives based on this compound. These compounds were tested for their ability to inhibit tumor growth in xenograft models. The findings suggested that specific modifications to the compound's structure could enhance its therapeutic potential against cancer.

作用机制

The mechanism of action of 4-Chloroquinolin-6-amine involves its interaction with various molecular targets:

DNA Synthesis Inhibition: The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.

Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.

Cellular Pathways: The compound can interfere with cellular signaling pathways, affecting cell proliferation and survival.

相似化合物的比较

4-Chloroquinolin-6-amine can be compared with other quinoline derivatives:

生物活性

4-Chloroquinolin-6-amine, a derivative of quinoline, has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This compound's unique structure, featuring both a chlorine atom and an amino group, enhances its reactivity and biological efficacy compared to other quinoline derivatives. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, cellular effects, and potential therapeutic applications.

Target of Action

this compound primarily targets bacterial DNA synthesis. It has been shown to inhibit DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, it exhibits anticancer activity by affecting various signaling pathways, particularly the PI3K/AKT/mTOR pathway, which is crucial in cell proliferation and survival.

Mode of Action

The compound interacts with biomolecules at the molecular level, leading to enzyme inhibition or activation. This interaction alters gene expression and can induce apoptosis in cancer cells. For instance, it has demonstrated significant inhibitory effects on the A549 non-small cell lung cancer cell line, with an IC50 value of 29.4 μM.

Pharmacokinetics

This compound is predicted to have high gastrointestinal absorption and can permeate the blood-brain barrier. This property is essential for its potential use in treating central nervous system disorders. The compound's pharmacokinetics suggest it may be effective in both oral and systemic applications.

The compound is part of a series of N-substituted 4-aminoquinoline analogs known for their significant biological activities. Its biochemical properties include:

- Inhibition of Cell Proliferation : Demonstrated significant effects on various cancer cell lines.

- Interaction with Enzymes : It can modulate enzyme activity by binding to their active sites, influencing metabolic pathways.

Cellular Effects

In laboratory settings, this compound has shown profound effects on cellular processes:

- Anticancer Activity : Inhibits the proliferation of A549 cells and potentially other cancer cell lines.

- Antimicrobial Activity : Effective against a range of bacteria by disrupting DNA synthesis .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial DNA gyrase | |

| Anticancer | Inhibits A549 cell line proliferation | |

| Biochemical Effects | Alters enzyme activity and gene expression |

Case Studies

- Anticancer Efficacy : A study demonstrated that this compound inhibited A549 lung cancer cells significantly at concentrations as low as 29.4 μM. This suggests its potential as a therapeutic agent in lung cancer treatment.

- Antimicrobial Properties : Research indicated that derivatives similar to this compound exhibit potent activity against chloroquine-resistant malaria strains, highlighting its potential in treating resistant infections .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed that the compound could effectively cross the blood-brain barrier, suggesting applications in neurological conditions.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloroquinolin-6-amine, and what key reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, derivatives of chloroquinoline amines can be synthesized by reacting 7-chloroquinolin-4-amine intermediates with alkylating agents (e.g., methanesulfonyl chloride) under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran. Critical parameters include temperature control (e.g., maintaining 0°C during reagent addition), stoichiometric ratios, and purification via recrystallization or column chromatography to achieve yields of 21–59% . Key characterization techniques include HPLC (>95% purity validation) and NMR spectroscopy for structural confirmation.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize signals for aromatic protons (δ 7.5–8.5 ppm) and amine groups (broad peaks near δ 5–6 ppm). For example, in quinoline derivatives, the 4-amino group typically shows distinct splitting patterns due to coupling with adjacent protons .

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity. Retention times should be calibrated against known standards.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the chloro and amine substituents.

Q. How can researchers assess the antimicrobial activity of this compound derivatives in vitro?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) Assays : Use broth microdilution methods with bacterial/fungal strains (e.g., E. coli, C. albicans). Prepare serial dilutions of the compound in 96-well plates and incubate at 37°C for 18–24 hours. MIC is defined as the lowest concentration inhibiting visible growth.

- Control Compounds : Include chloroquine or amodiaquine as benchmarks due to structural similarities .

- Data Validation : Repeat assays in triplicate and calculate mean ± standard deviation to ensure reproducibility.

Advanced Research Questions

Q. How can computational modeling (e.g., 3D-QSAR) guide the optimization of this compound derivatives for antimalarial activity?

- Methodological Answer :

- 3D-QSAR : Use software like CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with bioactivity data. Train models using a dataset of derivatives with known IC₅₀ values against Plasmodium strains.

- Validation : Apply leave-one-out cross-validation and external test sets to assess predictive power (R² > 0.8). Prioritize substituents at the 6-position (e.g., nitrile groups) that enhance hydrophobic interactions with target proteins .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Calculate heterogeneity metrics (I², H²) to quantify variability. For example, I² > 50% indicates substantial heterogeneity, necessitating subgroup analysis (e.g., by assay type or cell line) .

- Sensitivity Analysis : Exclude outliers or low-quality studies (e.g., those lacking purity validation) to assess robustness.

- Systematic Review Protocols : Follow PRISMA guidelines and search multiple databases (e.g., PubMed, Web of Science) to minimize retrieval bias .

Q. How can retrosynthetic analysis improve the efficiency of synthesizing novel this compound analogs?

- Methodological Answer :

- AI-Powered Tools : Use platforms like Pistachio or Reaxys to identify feasible precursors and reaction pathways. For example, prioritize disconnections at the 4-amino or 6-chloro positions to simplify scaffold assembly .

- One-Step Synthesis : Evaluate direct coupling reactions (e.g., Buchwald-Hartwig amination) to reduce step count and improve atom economy.

Q. What experimental designs are recommended for evaluating the pharmacokinetic (PK) properties of this compound in preclinical studies?

- Methodological Answer :

- In Vivo PK Studies : Administer the compound orally/intravenously to rodents and collect plasma samples at timed intervals. Analyze using LC-MS/MS to determine parameters like Cₘₐₓ, t₁/₂, and bioavailability.

- Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to quantify accumulation in target organs (e.g., liver, spleen) .

- Metabolite Identification : Perform hepatic microsome incubations with NADPH cofactor and profile metabolites via high-resolution MS.

Q. How do researchers address challenges in reproducing biological activity data for this compound derivatives?

- Methodological Answer :

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT) and validate cell line authenticity via STR profiling.

- Inter-Laboratory Comparisons : Participate in ring trials with shared compound batches to identify protocol discrepancies.

- Data Transparency : Publish raw datasets (e.g., via Zenodo) and detailed experimental conditions (e.g., solvent, pH) to enhance reproducibility .

Methodological and Analytical Questions

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals.

- ANOVA with Post Hoc Tests : Compare multiple derivatives using Tukey’s HSD test (α = 0.05). Adjust for multiple comparisons to control Type I error .

Q. How can researchers design systematic reviews to evaluate the therapeutic potential of this compound analogs?

- Methodological Answer :

- Search Strategy : Combine controlled vocabulary (e.g., MeSH terms) and keywords (e.g., "this compound," "antimalarial") across databases (PubMed, Embase). Use Boolean operators (AND/OR) for precision .

- Risk of Bias Assessment : Apply Cochrane ROB tools to evaluate study quality (e.g., randomization, blinding) .

- Evidence Synthesis : Use random-effects models to pool effect sizes (e.g., odds ratios) if heterogeneity is high (I² > 50%) .

属性

IUPAC Name |

4-chloroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBYZFZHXAYAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20738919 | |

| Record name | 4-Chloroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1085192-91-1 | |

| Record name | 4-Chloroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloroquinolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。